

solubility of Acalabrutinib-d3 in organic solvents

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Compound of Interest		
Compound Name:	Acalabrutinib-d3	
Cat. No.:	B12373005	Get Quote

An In-depth Technical Guide to the Solubility of **Acalabrutinib-d3** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Acalabrutinib-d3** in various organic solvents. Given the limited availability of direct solubility data for the deuterated form, this document leverages data for Acalabrutinib, its non-deuterated counterpart. This approach is based on the common scientific premise that deuteration typically does not significantly alter the physicochemical properties, including solubility, of a molecule.

Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of B-cell malignancies.[1] As a Biopharmaceutics Classification System (BCS) Class 2 compound, it is characterized by low solubility and high permeability.[2] Understanding its solubility is critical for the development of suitable formulations for both preclinical research and clinical applications.

Quantitative Solubility Data

The solubility of Acalabrutinib has been determined in several common organic solvents. It is important to note that reported values, particularly for Dimethyl Sulfoxide (DMSO) and Ethanol, vary between suppliers and studies, which may be attributable to differences in experimental conditions, material purity, or crystalline form. The following table summarizes the available quantitative data.



Solvent	Solubility (mg/mL)	Molar Equivalent (mM)	Source(s)
Dimethyl Sulfoxide (DMSO)	~25	~53.7	[1]
81.0	174.0	[3]	
93	199.8	[4]	_
116.67	250.6	[5]	_
Dimethylformamide (DMF)	~25	~53.7	[1][3]
Ethanol	~15	~32.2	[1]
37.5	80.6	[3]	_
60 - 93	128.9 - 199.8	[4]	
1:1 DMSO:PBS (pH 7.2)	~0.5	~1.07	[1]
Aqueous Media	Freely soluble (< pH 3), Practically insoluble (> pH 6)	-	[6][7]

Experimental Protocols for Solubility Determination

The determination of thermodynamic solubility is a fundamental assay in drug discovery and development. The most widely accepted method is the equilibrium shake-flask method, which is detailed below. This protocol is a synthesized representation based on established methodologies.[8][9][10]

Objective

To determine the equilibrium (thermodynamic) solubility of **Acalabrutinib-d3** in a selected organic solvent at a specified temperature.

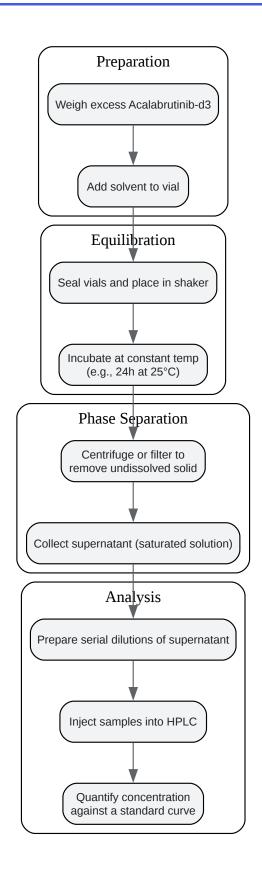
Materials and Equipment



- Acalabrutinib-d3 (crystalline solid)
- Solvent of choice (e.g., DMSO, Ethanol)
- Analytical balance
- Vials (e.g., 2 mL glass vials with screw caps)
- Orbital shaker with temperature control
- Centrifuge or filtration apparatus (e.g., 0.45 μm syringe filters)
- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Volumetric flasks and pipettes
- HPLC-grade mobile phase solvents

Experimental Workflow Diagram





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Caption: Experimental workflow for shake-flask solubility determination.



Procedure

Step 1: Preparation of Saturated Solution

- Add an excess amount of solid Acalabrutinib-d3 to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
- Record the weight of the compound added.
- Add a known volume of the desired organic solvent to the vial.
- Seal the vial tightly to prevent solvent evaporation.
- Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C).
- Shake the mixture for a sufficient duration to ensure equilibrium is reached (typically 18-24 hours).

Step 2: Separation of Undissolved Solid

- After incubation, visually inspect the vials to confirm the presence of excess solid.
- Remove the vials from the shaker and let them stand to allow the solid to settle.
- Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:
 - Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) and carefully collect the supernatant.
 - Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., PTFE 0.45 μm) into a clean vial. Discard the initial portion of the filtrate to avoid any adsorption effects.

Step 3: Quantification by RP-HPLC

 Prepare a stock solution of Acalabrutinib-d3 of a known concentration in the chosen solvent.[2]

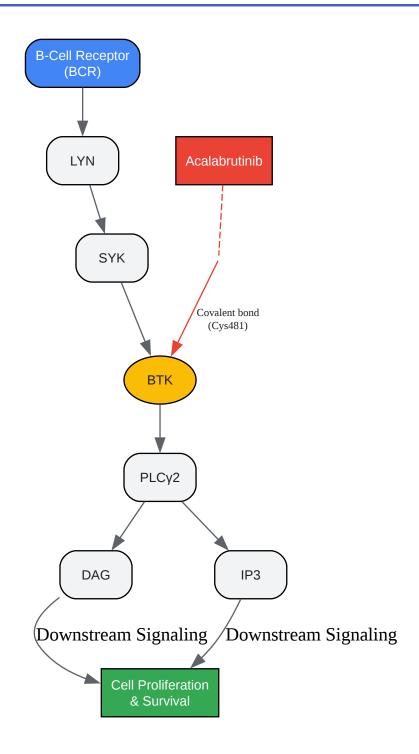


- From the stock solution, prepare a series of calibration standards by serial dilution.
- Dilute the collected supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
- Analyze the standards and the diluted sample solution by HPLC. A representative HPLC method is described below.[2][11]
 - Column: C18, 4.6 x 150 mm, 5 μm
 - Mobile Phase: Isocratic mixture of Acetonitrile and water or a suitable buffer (e.g., 50:50 v/v)
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 230 nm
 - Injection Volume: 10 μL
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Use the regression equation from the calibration curve to calculate the concentration of Acalabrutinib-d3 in the diluted sample.
- Calculate the original solubility in the saturated solution by multiplying the result by the dilution factor.

Mechanism of Action: BTK Inhibition

Acalabrutinib functions by inhibiting BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[5] This pathway is essential for the proliferation and survival of both normal and malignant B-cells.[1] Acalabrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[5] This action blocks downstream signaling, ultimately inhibiting the growth of malignant B-cells.[3]





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Caption: Acalabrutinib's inhibition of the BTK signaling pathway.

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